molecular formula C13H20FN B13232685 [(4-Fluoro-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

[(4-Fluoro-3-methylphenyl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13232685
M. Wt: 209.30 g/mol
InChI Key: LGAPVABBVVPHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

(4-Fluoro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:

The uniqueness of (4-Fluoro-3-methylphenyl)methylamine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C13H20FN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3

InChI Key

LGAPVABBVVPHOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)F)C

Origin of Product

United States

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